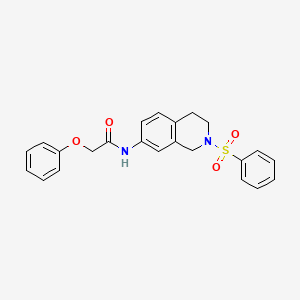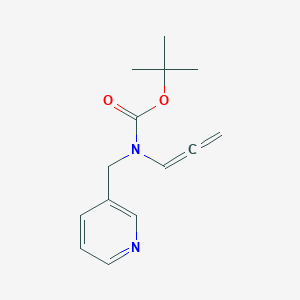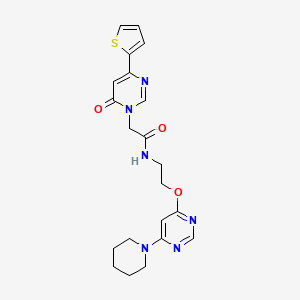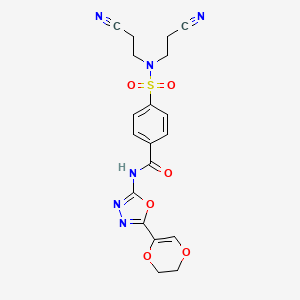![molecular formula C11H13ClF3NS B2803158 2-[4-(Trifluoromethyl)Phenyl] Thiomorpholine Hydrochloride CAS No. 1185044-02-3](/img/structure/B2803158.png)
2-[4-(Trifluoromethyl)Phenyl] Thiomorpholine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Trifluoromethyl)Phenyl] Thiomorpholine Hydrochloride is a chemical compound with the molecular formula C11H13ClF3NS . It is a white to yellow solid and is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12F3NS.ClH/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10;/h1-4,10,15H,5-7H2;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 283.74 . It’s a white to yellow solid and should be stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Applications in Coordination Chemistry and Photophysics
- Metal-to-Ligand Charge Transfer in Cuprous Compounds : Cuprous bis-phenanthroline compounds, featuring structural motifs related to trifluoromethyl phenyl groups, have been studied for their metal-to-ligand charge transfer (MLCT) excited states. These states are crucial for understanding the photophysical properties of coordination compounds, with applications ranging from photovoltaics to light-emitting devices (Scaltrito et al., 2000).
Role in Organic Light-Emitting Diodes (OLEDs)
- BODIPY-Based Organic Semiconductors : The review on BODIPY-based materials, which are structurally akin to the compound due to the presence of aryl and trifluoromethyl groups, discusses their application in OLEDs. These materials have emerged as significant for developing 'metal-free' infrared emitters, showcasing the potential of fluorinated aryl compounds in advanced electronic applications (Squeo & Pasini, 2020).
Environmental Impact and Degradation
- Occurrence and Toxicity of Antimicrobial Compounds : The review on triclosan, a widely used antimicrobial agent, explores its environmental occurrence, degradation, and potential toxicity. This study highlights the environmental persistence and impact of organohalogen compounds, sharing a thematic relevance with the use and disposal concerns associated with various industrial chemicals (Bedoux et al., 2012).
Explorations in Drug Design
- Fluorinated Compounds in Antitubercular Therapy : A review emphasizes the role of trifluoromethyl groups in enhancing the pharmacodynamic and pharmacokinetic properties of antitubercular agents. It underscores the strategic incorporation of fluorinated substituents, like the trifluoromethyl group, in drug design to improve efficacy and bioavailability, illustrating the medicinal chemistry relevance of structurally related compounds (Thomas, 1969).
Wirkmechanismus
Safety and Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . If swallowed, call a poison center or doctor if you feel unwell . Rinse mouth and dispose of contents/container in accordance with local regulations .
Eigenschaften
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]thiomorpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NS.ClH/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10;/h1-4,10,15H,5-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGPHBCOCLAZIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(CN1)C2=CC=C(C=C2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethyl)Phenyl] Thiomorpholine Hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide](/img/structure/B2803075.png)
![1-[1-[3-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2803077.png)
![N-(4-acetylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2803078.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2803079.png)





![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-diiodobenzenol](/img/structure/B2803089.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2803091.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2803093.png)

